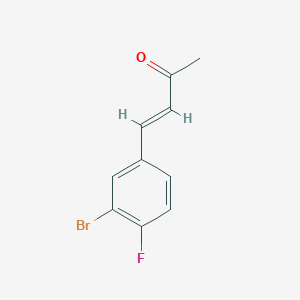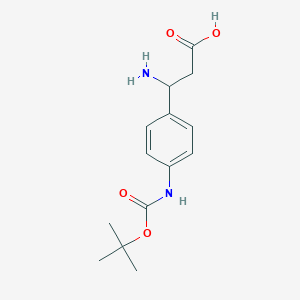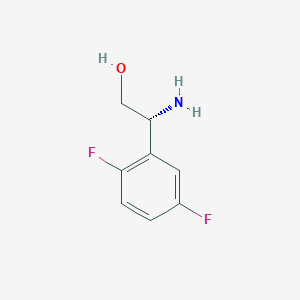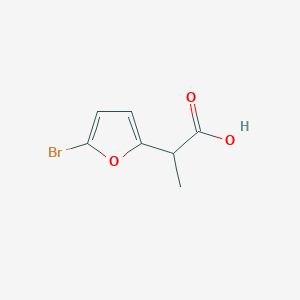
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopentane carboxylic acids. It has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.2 g/mol .
Métodos De Preparación
The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid involves several steps, typically starting with the cyclopentane ring formation followed by functional group modifications. Common synthetic routes include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Modifications: Introduction of the methoxy group and carboxylic acid functionality is achieved through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate enzyme activity and receptor interactions, leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research.
Comparación Con Compuestos Similares
1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:
3,3-Dimethylcyclopentane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-Methoxycyclopentane-1-carboxylic acid: Similar structure but without the dimethyl substitution, leading to variations in physical and chemical properties
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)4-5-9(6-8,12-3)7(10)11/h4-6H2,1-3H3,(H,10,11) |
Clave InChI |
YJRLRDBDDQZSMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)(C(=O)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)


carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)





![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

